Propanenitrile, 3,3'-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis-

Description

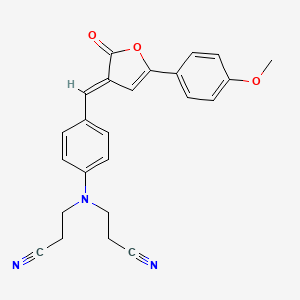

The compound "Propanenitrile, 3,3'-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis-" is a nitrile derivative characterized by a central bis-imino linkage connecting two propanenitrile groups. Its structure incorporates a furanylidene core substituted with a 4-methoxyphenyl group and an imino-phenyl moiety.

Properties

CAS No. |

89080-24-0 |

|---|---|

Molecular Formula |

C24H21N3O3 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

3-[N-(2-cyanoethyl)-4-[(E)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile |

InChI |

InChI=1S/C24H21N3O3/c1-29-22-10-6-19(7-11-22)23-17-20(24(28)30-23)16-18-4-8-21(9-5-18)27(14-2-12-25)15-3-13-26/h4-11,16-17H,2-3,14-15H2,1H3/b20-16+ |

InChI Key |

DVYWVWBSGXZRMS-CAPFRKAQSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)N(CCC#N)CCC#N)/C(=O)O2 |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(CCC#N)CCC#N)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3,3’-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- typically involves the condensation of 4-methoxybenzaldehyde with 5-(4-methoxyphenyl)-2-oxo-3(2H)-furanmethanol under acidic conditions. The resulting intermediate is then reacted with propanenitrile in the presence of a base to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3,3’-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Propanenitrile, 3,3’-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism by which Propanenitrile, 3,3’-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Substituent Diversity : The target compound’s furanylidene-methoxyphenyl group distinguishes it from derivatives like Cyanazine (triazine core) and the tetrahydronaphthyl-containing nitrile . The methoxyphenyl group is shared with the purin-based nitrile in , suggesting possible overlap in bioactivity.

- Molecular Weight : Derivatives range from 210.12 (tetrahydronaphthyl) to 411.46 (purin-based), with the target compound likely falling in the mid-range due to its bulky substituents.

Reactivity and Functional Group Influence

- Nitrile Groups : Present in all compounds, nitriles contribute to polarity and reactivity (e.g., hydrolysis to amides or participation in cycloadditions).

- Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound and Cyanazine acts as an electron donor, whereas the triazine core in Cyanazine introduces electron-withdrawing effects, influencing redox behavior .

Toxicity and Environmental Impact

Biological Activity

Propanenitrile, 3,3'-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- (CAS No. 89080-24-0) is a complex organic compound notable for its unique structure, which includes a furan ring and a methoxyphenyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research.

Basic Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C24H21N3O3 |

| Molecular Weight | 399.4 g/mol |

| IUPAC Name | 3-[N-(2-cyanoethyl)-4-[(E)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile |

| InChI Key | DVYWVWBSGXZRMS-CAPFRKAQSA-N |

Antimicrobial Properties

Research has indicated that Propanenitrile derivatives exhibit significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the furan moiety may play a critical role in enhancing this activity. The compound's mechanism of action likely involves disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Activity

In vitro studies have demonstrated that Propanenitrile, 3,3'-((4-((E)-(5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis- shows promising anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells. The results indicate that the compound induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways such as the MAPK/ERK pathway.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For example, it may bind to enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses. Further research is needed to elucidate these interactions fully.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of Propanenitrile derivatives.

- Methodology : Disk diffusion method was employed against various bacterial strains.

- Findings : The compound exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli.

-

Study on Anticancer Effects :

- Objective : To assess the cytotoxic effects of Propanenitrile on cancer cell lines.

- Methodology : MTT assay was used to determine cell viability.

- Findings : The compound reduced cell viability by over 50% in breast cancer cells at a concentration of 25 µM after 48 hours of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.